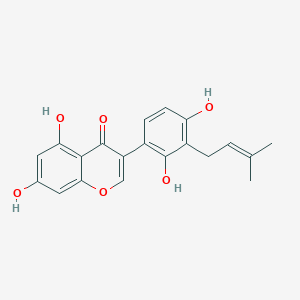

Licoisoflavone A

Description

Licoisoflavone A has been reported in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.

from Sophra mooracroftiana; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUZCRLRQVRBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216256 | |

| Record name | licoisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-19-7 | |

| Record name | Licoisoflavone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | licoisoflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | licoisoflavone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOISOFLAVONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O34S2M9VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licoisoflavone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Licoisoflavone A: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoisoflavone A (LA), a natural isoflavone derived from the root of Glycyrrhiza species, has emerged as a promising candidate in oncology research.[1][2] Its multifaceted pharmacological activities, particularly its potent anti-tumor effects, have garnered significant attention within the scientific community.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Licoisoflavone A's anticancer activity, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics. We will delve into the core signaling pathways modulated by LA, supported by experimental evidence and detailed protocols to facilitate further investigation.

I. Core Mechanisms of Action

Licoisoflavone A exerts its anticancer effects through a variety of mechanisms, primarily centered on the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis.[1][4][5] These actions are orchestrated through the modulation of key signaling pathways that are often dysregulated in cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Licoisoflavone A has been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[1][4][6]

A key study demonstrated that in gastric cancer cells, Licoisoflavone A treatment leads to the activation of the caspase cascade, including caspase-3, -8, and -9, which are central executioners of apoptosis.[6] This activation is coupled with an upregulation of pro-apoptotic proteins like Bax and Bad, and a downregulation of anti-apoptotic proteins such as Bcl-2.[6]

Cell Cycle Arrest

Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by dysregulation of the cell cycle. Licoisoflavone A has been shown to effectively halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S and G2/M phases.[4][7]

In colorectal cancer cells, Licoisoflavone A was found to cause G1/S phase arrest by directly targeting the CDK2-Cyclin E1 axis.[4][8] This is achieved by downregulating the expression of CDK2 and Cyclin E1, and upregulating the cyclin-dependent kinase inhibitor p27.[4][8] The inhibition of the CDK2/Cyclin E1 complex prevents the phosphorylation of the retinoblastoma protein (pRb), a key step for cells to transition from the G1 to the S phase of the cell cycle.[4][8]

Inhibition of Metastasis and Angiogenesis

The ability of cancer cells to metastasize to distant organs is the primary cause of cancer-related mortality.[9] This process is intricately linked with angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10] Licoisoflavone A has demonstrated significant potential in inhibiting both of these critical processes.[1][11]

In gastric cancer, Licoisoflavone A has been shown to suppress metastasis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][11] By inhibiting VEGFR-2, LA blocks the downstream PI3K/AKT and MEK/ERK signaling cascades, which are crucial for endothelial cell proliferation, migration, and the formation of new blood vessels.[1] This, in turn, hinders the tumor's ability to grow and metastasize.[1]

II. Key Signaling Pathways Modulated by Licoisoflavone A

The anticancer activities of Licoisoflavone A are a consequence of its ability to modulate several critical signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is common in many cancers.[12] Licoisoflavone A has been shown to inhibit this pathway in multiple cancer models.[1][6] By suppressing the phosphorylation of Akt and mTOR, LA effectively curtails the pro-survival and pro-proliferative signals transmitted through this cascade.[6]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, plays a crucial role in transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation, differentiation, and survival.[12][13] In the context of VEGF-stimulated gastric cancer cells, Licoisoflavone A has been found to block the MEK/ERK signaling pathway, contributing to its anti-proliferative and anti-angiogenic effects.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key player in the inflammatory response and is constitutively active in many cancers, where it promotes cell survival and proliferation by inhibiting apoptosis.[12][14] Isoflavones, as a class of compounds, are known to inhibit NF-κB activity.[15] While direct evidence for Licoisoflavone A is still emerging, its structural similarity to other NF-κB-inhibiting isoflavones suggests this as a probable mechanism of action contributing to its pro-apoptotic effects.

Visualizing Licoisoflavone A's Mechanism of Action

Caption: Licoisoflavone A's multi-targeted mechanism of action in cancer cells.

III. Experimental Protocols

To facilitate further research into the mechanisms of Licoisoflavone A, this section provides detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of Licoisoflavone A on cancer cells.

Protocol:

-

Seed cancer cells (e.g., HCT116, SW480, MKN-45) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of Licoisoflavone A (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for 24, 48, and 72 hours.[1]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V/PI Staining)

Purpose: To quantify the induction of apoptosis by Licoisoflavone A.

Protocol:

-

Treat cancer cells with Licoisoflavone A at the desired concentrations for 48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (PI Staining)

Purpose: To determine the effect of Licoisoflavone A on cell cycle distribution.

Protocol:

-

Treat cancer cells with Licoisoflavone A for 48 hours.[4]

-

Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Purpose: To investigate the effect of Licoisoflavone A on the expression and phosphorylation of key signaling proteins.

Protocol:

-

Treat cells with Licoisoflavone A for the desired time and concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., CDK2, Cyclin E1, p-Rb, p27, p-VEGFR-2, p-Akt, p-ERK, cleaved caspase-3) overnight at 4°C.[1][4]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental Workflow Visualization

Caption: A typical experimental workflow for investigating Licoisoflavone A's effects.

IV. Quantitative Data Summary

| Cancer Type | Cell Line(s) | Assay | Key Findings | Reference |

| Colorectal Cancer | HCT116, SW480 | Cell Viability | Dose-dependent inhibition of proliferation. | [4] |

| Colorectal Cancer | HCT116, SW480 | Cell Cycle | Induction of G1/S phase arrest. | [4][8] |

| Colorectal Cancer | HCT116, SW480 | Western Blot | Downregulation of CDK2, Cyclin E1, p-Rb; Upregulation of p27. | [4][8] |

| Gastric Cancer | SGC-7901, MKN-45, MGC-803 | Cell Viability | Inhibition of proliferation. | [1] |

| Gastric Cancer | MKN-45 (VEGF-stimulated) | Apoptosis | Induction of apoptosis. | [1] |

| Gastric Cancer | MKN-45 (VEGF-stimulated) | Western Blot | Inhibition of p-VEGFR-2, PI3K/Akt, and MEK/ERK pathways. | [1] |

V. Conclusion and Future Directions

Licoisoflavone A presents a compelling profile as a potential anticancer agent with a well-defined, multi-targeted mechanism of action. Its ability to concurrently induce apoptosis, arrest the cell cycle, and inhibit key pathways involved in metastasis and angiogenesis underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate these mechanisms in various cancer models.

Future research should focus on in-depth in vivo studies to confirm the efficacy and safety of Licoisoflavone A in preclinical animal models. Furthermore, investigating potential synergistic effects with existing chemotherapeutic agents could pave the way for novel combination therapies. The continued exploration of Licoisoflavone A and its derivatives holds significant promise for the development of next-generation cancer treatments.

References

-

Cui J, et al. Licoisoflavone A inhibits colorectal cancer cell proliferation through targeting CDK2-Cyclin E1 axis-mediated cell cycle transition. Biochem Pharmacol. 2025 Oct;240:117124. [Link]

-

Gong H, et al. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway. Oxid Med Cell Longev. 2022;2022:9894925. [Link]

-

PubMed Central. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer. [Link]

-

Li, Y., et al. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways. Nutrients. 2013; 5(10):4145-4164. [Link]

-

Frontiers. Licochalcone A: a review of its pharmacology activities and molecular mechanisms. [Link]

-

PubMed. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer. [Link]

-

ResearchGate. The signaling pathways of licochalcone A with anticancer activity. [Link]

-

Semantic Scholar. Licoflavanone exerts anticancer effects on human nasopharyngeal cancer cells via caspase activation, suppression of cell. [Link]

-

PubMed. Licochalcone A attenuates glioma cell growth in vitro and in vivo through cell cycle arrest. [Link]

-

PubMed Central. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells. [Link]

-

PubMed Central. The Role of Isoflavones in the Prevention of Breast Cancer and Prostate Cancer. [Link]

-

PubMed Central. Anticancer effects of licochalcones: A review of the mechanisms. [Link]

-

PubMed. Glycyrrhiza flavonoids and its major component, licochalcone A, inhibit melanogenesis through MAPK/ERK pathway by activating ERK phosphorylation. [Link]

-

ResearchGate. Effects of Lico A on the NF-κB and Wnt/β-catenin signaling pathways. [Link]

-

PubMed. Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275. [Link]

-

PubMed Central. Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years. [Link]

-

Frontiers. Anticancer effects of licochalcones: A review of the mechanisms. [Link]

-

AACR Journals. Soy Isoflavone Supplementation for Breast Cancer Risk Reduction: A Randomized Phase II Trial. [Link]

-

MDPI. Soy and Isoflavones: Revisiting Their Potential Links to Breast Cancer Risk. [Link]

-

MDPI. Flavonoid-Mediated Suppression of Tumor Angiogenesis: Roles of Ang-Tie/PI3K/AKT. [Link]

-

PubMed. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status. [Link]

-

PubMed Central. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone's Impact on Breast Cancer Cell Bioenergetics. [Link]

-

ResearchGate. Soy Isoflavones and Cancer Prevention. [Link]

-

MDPI. Flavonoids in Cancer Metastasis. [Link]

-

ResearchGate. The NF-κB pathway as a potential molecular target of isoflavones. [Link]

-

ResearchGate. Effects of isoflavones on p38 MAPK pathway and autophagy. [Link]

-

PubMed Central. Flavonoids with Anti-Angiogenesis Function in Cancer. [Link]

-

MDPI. Flavonoids with Anti-Angiogenesis Function in Cancer. [Link]

-

PubMed. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity. [Link]

-

MDPI. Flavonoids in Cancer Metastasis. [Link]

-

JBUON. Influence of soy isoflavones in breast cancer angiogenesis: a multiplex glass ELISA approach. [Link]

-

PubMed Central. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation. [Link]

-

NIH. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach. [Link]

-

PubMed Central. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. [Link]

-

PubMed Central. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods. [Link]

-

ResearchGate. (a) The flavonoids suppressed the activation of MAPK signaling pathway. [Link]

Sources

- 1. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Licochalcone A: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Licochalcone A attenuates glioma cell growth in vitro and in vivo through cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Licoisoflavone A inhibits colorectal cancer cell proliferation through targeting CDK2-Cyclin E1 axis-mediated cell cycle transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Licoisoflavone A: A Technical Guide for Researchers

Abstract

Licoisoflavone A, a prenylated isoflavone predominantly isolated from the roots of Glycyrrhiza species, has emerged as a compelling natural compound with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of Licoisoflavone A, with a focus on its anti-cancer, cardioprotective, and antioxidant properties. We delve into the molecular mechanisms underpinning these effects, detailing the specific signaling pathways and cellular targets modulated by this versatile isoflavone. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and quantitative data to facilitate further investigation into the therapeutic potential of Licoisoflavone A.

Introduction: Licoisoflavone A - A Promising Natural Product

Licoisoflavone A is a member of the isoflavonoid class of phytochemicals, characterized by a 3-phenylchromen-4-one backbone and a distinctive prenyl group substitution.[1] This structural feature contributes significantly to its bioactivity. Found in various licorice species, Licoisoflavone A has been the subject of growing scientific interest due to its potential therapeutic applications.[2] This guide will systematically dissect the key biological activities of Licoisoflavone A, providing a robust framework for understanding its mechanism of action and for designing future preclinical and clinical studies.

Anti-Cancer Activity: A Multi-pronged Approach to Tumor Suppression

Licoisoflavone A has demonstrated significant anti-cancer effects in various cancer types, most notably in colorectal and gastric cancers. Its mechanisms of action are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle.[3][4]

Inhibition of Colorectal Cancer Proliferation via the CDK2-Cyclin E1 Axis

A key mechanism underlying the anti-proliferative effect of Licoisoflavone A in colorectal cancer (CRC) is its ability to target the Cyclin-Dependent Kinase 2 (CDK2)-Cyclin E1 axis.[5] This complex is crucial for the G1/S phase transition of the cell cycle. Licoisoflavone A has been shown to directly interact with CDK2, inhibiting its kinase activity and the formation of the CDK2/Cyclin E1 complex.[5] This leads to a downstream decrease in the phosphorylation of the Retinoblastoma protein (Rb) and an upregulation of the CDK inhibitor p27, ultimately causing cell cycle arrest at the G1/S checkpoint.[3][5]

Quantitative Data: Proliferation Inhibition in Colorectal Cancer Cells

| Cell Line | Licoisoflavone A Concentration (µM) | Incubation Time (h) | Effect | Reference |

| HCT116 | 6.25-25 | 48 | Significant inhibition of proliferation, induction of apoptosis, G1/S phase arrest | [3] |

| SW480 | 6.25-25 | 48 | Significant inhibition of proliferation, induction of apoptosis, G1/S phase arrest | [3] |

Experimental Protocol: In Vitro CDK2 Kinase Assay

This protocol outlines a method to assess the direct inhibitory effect of Licoisoflavone A on CDK2 kinase activity.

-

Reagents and Materials:

-

Recombinant active CDK2/Cyclin E1 or CDK2/Cyclin A2 enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

CDK substrate peptide (e.g., Histone H1)

-

ATP (e.g., [γ-33P]-ATP or a non-radioactive ATP detection system)

-

Licoisoflavone A (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)

-

Scintillation counter or luminescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of Licoisoflavone A in kinase assay buffer.

-

In a 96-well plate, add the CDK2/Cyclin E1 enzyme to the assay buffer.

-

Add the Licoisoflavone A dilutions to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate peptide and ATP mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the substrate phosphorylation. For radioactive assays, wash the phosphocellulose paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure the generated ADP signal via a luminescence reader.[6][7]

-

Calculate the percentage of inhibition for each Licoisoflavone A concentration and determine the IC50 value.

-

Signaling Pathway: Licoisoflavone A in Colorectal Cancer

Caption: Licoisoflavone A inhibits CRC proliferation by targeting the CDK2-Cyclin E1 axis.

Suppression of Gastric Cancer via VEGFR-2 Signaling Blockade

In gastric cancer, Licoisoflavone A has been shown to inhibit tumor growth and metastasis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[4] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth. Licoisoflavone A directly binds to VEGFR-2, inhibiting its kinase activity.[4] This blockade disrupts downstream signaling cascades, including the PI3K/AKT and MEK/ERK pathways, which are critical for cancer cell proliferation, survival, migration, and invasion.[4]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol details a method to evaluate the inhibitory effect of Licoisoflavone A on VEGFR-2 kinase activity.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

ATP (e.g., [γ-33P]-ATP or a non-radioactive detection system)

-

Licoisoflavone A (dissolved in DMSO)

-

96-well plates

-

Filter plates or a suitable detection system

-

-

Procedure:

-

Prepare serial dilutions of Licoisoflavone A in the kinase assay buffer.

-

In a 96-well plate, add the VEGFR-2 enzyme to the assay buffer.

-

Add the Licoisoflavone A dilutions to the wells and pre-incubate.

-

Initiate the reaction by adding the substrate and ATP mixture.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and quantify substrate phosphorylation.

-

Calculate the percentage of inhibition and determine the IC50 value.[8]

-

Signaling Pathway: Licoisoflavone A in Gastric Cancer

Caption: Licoisoflavone A suppresses gastric cancer by blocking VEGFR-2 signaling.

Cardioprotective Effects: Activating Sirt3 to Combat Hypertrophy

Licoisoflavone A exhibits significant cardioprotective properties, primarily through the inhibition of myocardial hypertrophy.[2] This effect is mediated by the activation of Sirtuin 3 (Sirt3), a key mitochondrial deacetylase that regulates mitochondrial function and cellular stress responses.[9][10] By activating Sirt3, Licoisoflavone A can attenuate the hypertrophic response in cardiomyocytes induced by agonists like phenylephrine.[10] This activation leads to a decrease in the levels of hypertrophic markers such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).[10]

Experimental Protocol: In Vitro Cardiomyocyte Hypertrophy Assay

This protocol describes a method to induce and assess cardiomyocyte hypertrophy in vitro and to evaluate the protective effects of Licoisoflavone A.

-

Reagents and Materials:

-

Neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2)

-

Cell culture medium and supplements

-

Hypertrophic agonist (e.g., phenylephrine or endothelin-1)

-

Licoisoflavone A (dissolved in DMSO)

-

Sirt3 inhibitor (e.g., 3-TYP) for mechanistic studies

-

Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, DAPI)

-

Reagents for Western blotting (e.g., antibodies against ANF, BNP, and Sirt3)

-

Microscope with imaging software

-

-

Procedure:

-

Culture cardiomyocytes in appropriate plates.

-

Induce hypertrophy by treating the cells with a hypertrophic agonist for 24-48 hours.

-

Co-treat a set of cells with the agonist and different concentrations of Licoisoflavone A.

-

For mechanistic validation, include a group co-treated with Licoisoflavone A and a Sirt3 inhibitor.

-

Assess cardiomyocyte hypertrophy by:

-

Cell Size Measurement: Fix the cells and stain with an anti-α-actinin antibody to visualize the cell borders. Measure the cell surface area using imaging software.

-

Gene and Protein Expression: Analyze the expression of hypertrophic markers (ANF, BNP) and Sirt3 by qPCR and Western blotting.

-

-

Quantify the changes in cell size and marker expression to determine the anti-hypertrophic efficacy of Licoisoflavone A.[4][10]

-

Signaling Pathway: Licoisoflavone A in Cardioprotection

Sources

- 1. cloud-clone.com [cloud-clone.com]

- 2. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cardiac hypertrophy in a dish: a human stem cell based model - PMC [pmc.ncbi.nlm.nih.gov]

Licoisoflavone A: A Comprehensive Guide to its Discovery, Natural Sources, and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Licoisoflavone A, a prenylated isoflavone, has emerged as a molecule of significant interest within the natural product chemistry and drug development sectors. Its diverse pharmacological profile, including antioxidant, antimicrobial, and anticancer activities, underscores its therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of Licoisoflavone A, beginning with its initial discovery and tracing its origins in the plant kingdom. We will delve into the biosynthetic pathways that give rise to this complex molecule and present detailed, field-proven methodologies for its extraction, isolation, and purification from natural sources. Furthermore, this guide outlines the key analytical techniques for its structural elucidation and characterization. This document is designed to serve as an essential resource for researchers aiming to harness the potential of Licoisoflavone A, providing both the foundational knowledge and the practical protocols necessary for its scientific exploration.

Discovery and Historical Context

The field of natural product chemistry has long been a frontier for discovering novel therapeutic agents, with pioneers like Percy Lavon Julian demonstrating the profound potential of synthesizing medicinal drugs from plant sources.[4][5][6][7] It is within this tradition that isoflavonoids, a class of phytoestrogens, have been extensively studied for their health benefits.[8] Licoisoflavone A (Chemical Formula: C₂₀H₁₈O₆, Molecular Weight: 354.35 g/mol ) was first identified as part of the ongoing exploration of phytochemicals within medicinal plants.[9][10] Its discovery was a notable advancement, adding a unique prenylated isoflavone to the growing library of bioactive compounds. The initial isolation and structural elucidation, conducted through meticulous spectroscopic analysis, marked a key step in understanding the chemical diversity of the Leguminosae family, particularly within the genus Glycyrrhiza, which has been a cornerstone of traditional medicine for millennia.[1][11]

Natural Sources of Licoisoflavone A

Licoisoflavone A is predominantly found in the roots and rhizomes of various species within the Glycyrrhiza (licorice) genus, a staple of traditional Chinese medicine.[1][9] However, its distribution is not limited to licorice; it has also been identified in other plants, primarily within the Fabaceae (legume) family. The concentration of Licoisoflavone A can be influenced by several factors, including the specific plant species, geographical location, climate, and harvesting conditions.[9][12]

| Plant Species | Family | Plant Part | Geographic Origin (if specified) |

| Glycyrrhiza uralensis Fisch. | Fabaceae | Root | China, Mongolia, Siberia[1][9][10][13][14] |

| Glycyrrhiza glabra L. | Fabaceae | Root | Europe, Asia[9][14] |

| Glycyrrhiza inflata Bat. | Fabaceae | Root | China[9][13][14] |

| Glycyrrhiza aspera | Fabaceae | Root | Not Specified[10][13] |

| Sophora moorcroftiana | Fabaceae | Not Specified | Qinghai-Tibet Plateau[1][9] |

| Lupinus albus L. (White Lupin) | Fabaceae | Not Specified | Not Specified[1][9] |

| Morus alba L. (White Mulberry) | Moraceae | Root Bark | China[15][16] |

Biosynthesis Pathway

The formation of Licoisoflavone A in plants is a sophisticated multi-step process that begins with the core phenylpropanoid pathway.[17] This foundational pathway converts the amino acid phenylalanine into p-coumaroyl-CoA, a critical precursor for a vast array of secondary metabolites, including all flavonoids and isoflavonoids.[17] The subsequent isoflavonoid-specific pathway involves a key enzymatic rearrangement that distinguishes isoflavones from other flavonoid classes.

The biosynthesis proceeds as follows:

-

Core Phenylpropanoid Pathway : Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), then to p-coumaric acid by cinnamate 4-hydroxylase (C4H), and finally to p-coumaroyl-CoA by 4-coumarate CoA-ligase (4CL).[17]

-

Chalcone Formation : Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[17]

-

Flavanone Intermediate : Chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone, such as liquiritigenin.[17]

-

Isoflavone Backbone Synthesis : The key step is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS mediates an aryl migration of the B-ring from position 2 to position 3 of the heterocyclic C-ring, forming the characteristic 3-phenylchromen-4-one backbone of isoflavonoids.[18]

-

Tailoring Steps : The isoflavone core undergoes further modifications, including hydroxylation and, critically for Licoisoflavone A, prenylation. A prenyltransferase enzyme catalyzes the addition of a dimethylallyl pyrophosphate (DMAPP) group to the isoflavone scaffold, yielding the final Licoisoflavone A structure.

Methodologies for Extraction and Purification

The successful isolation of Licoisoflavone A requires a systematic approach involving efficient extraction from the raw plant material followed by multi-step chromatographic purification to achieve high purity.[9]

Extraction Protocols

The initial extraction is designed to efficiently remove the target compound from the complex plant matrix. The choice of method balances yield, efficiency, and scalability.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method employs ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration, which leads to higher extraction efficiency in a shorter time.[9]

-

Step 1: Sample Preparation: Air-dry the plant material (e.g., licorice root) and grind it into a fine powder (40-60 mesh) to increase the surface area for extraction.

-

Step 2: Sonication: Weigh 100 g of the dried powder and place it into a 2 L Erlenmeyer flask. Add 1500 mL of 70% aqueous ethanol to achieve a solid-to-liquid ratio of 1:15 (w/v).[9]

-

Step 3: Extraction: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes, maintaining a constant temperature of 50°C.[9]

-

Step 4: Filtration & Concentration: After sonication, filter the mixture first through a coarse filter (e.g., cheesecloth) and then through a finer filter paper (e.g., Whatman No. 1) to remove solid plant debris.[9]

-

Step 5: Solvent Removal: Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a bath temperature of 50°C to obtain the crude extract.[9]

Protocol 2: Maceration

Maceration is a simpler, conventional extraction technique suitable for labs without specialized equipment.

-

Step 1: Sample Preparation: Prepare the dried, powdered plant material as described for UAE.

-

Step 2: Soaking: Place 100 g of the powder in a large, sealed container and add 1500 mL of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[9][19]

-

Step 3: Extraction: Allow the mixture to stand for 24-72 hours at room temperature, with periodic agitation to ensure thorough mixing and extraction.[9]

-

Step 4: Filtration & Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator as described in the UAE protocol to yield the crude extract.[9]

Chromatographic Purification Workflow

The crude extract is a complex mixture requiring several chromatographic steps to isolate Licoisoflavone A.[9][20]

Step 1: Macroporous Resin Column Chromatography (Initial Fractionation)

This technique is highly effective for the initial cleanup and enrichment of the flavonoid fraction from the crude extract.[9][20]

-

Protocol:

-

Resin Preparation: Select a suitable macroporous resin (e.g., AB-8) and pack it into a glass column, equilibrating it with deionized water.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 30% ethanol) and load it onto the top of the prepared column.[9]

-

Elution: Elute the column with a stepwise gradient of ethanol in water. A typical gradient would be sequential washes with 30%, 50%, 70%, and 95% aqueous ethanol.[9]

-

Fraction Collection: Collect fractions for each solvent step and monitor them using Thin-Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Licoisoflavone A.

-

Pooling: Pool the fractions rich in the target compound and concentrate them under vacuum.

-

Step 2: Silica Gel Column Chromatography (Polarity-Based Separation)

This step further purifies the enriched flavonoid fraction by separating compounds based on their polarity.[9]

-

Protocol:

-

Column Packing: Prepare a column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Application: Apply the concentrated, Licoisoflavone A-rich fraction from the previous step onto the silica gel column.

-

Gradient Elution: Elute the column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or methanol in chloroform.

-

Monitoring and Collection: Collect and monitor fractions via TLC/HPLC, pooling those that contain pure or nearly pure Licoisoflavone A.

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

Prep-HPLC is the definitive final step to achieve a high degree of purity (>98%).[9]

-

Protocol:

-

Sample Preparation: Dissolve the partially purified fraction in the HPLC mobile phase and filter it through a 0.45 µm syringe filter to remove any particulates.

-

Injection: Inject the sample onto a preparative C18 reversed-phase column.

-

Isocratic/Gradient Elution: Elute with an optimized mobile phase, often a gradient of methanol or acetonitrile in water, sometimes acidified with 0.1% formic acid to improve peak shape.[9]

-

Peak Collection: Collect the peak corresponding to the retention time of Licoisoflavone A.

-

Purity Confirmation: Confirm the purity of the collected fraction using analytical HPLC.

-

Final Product: Remove the solvent under vacuum to obtain the pure, isolated Licoisoflavone A, which typically appears as a white or yellow powder.[1][9]

-

Structural Elucidation and Characterization

Once isolated, the definitive identification of Licoisoflavone A is achieved through a combination of spectroscopic techniques. These methods provide complementary information to confirm the molecular structure and purity.[9][21][22][23][24][25][26]

| Property | Data |

| Molecular Formula | C₂₀H₁₈O₆[9][10] |

| Molecular Weight | 354.35 g/mol [9][10] |

| Appearance | White to yellow powder[1][9] |

| Solubility | Soluble in DMSO, ethanol; almost insoluble in water[1][9] |

| UV λmax | Typically around 260 nm, characteristic of the isoflavone chromophore[9] |

| Mass Spectrometry | ESI-MS will show a molecular ion peak [M-H]⁻ at m/z 353 or [M+H]⁺ at m/z 355. |

| ¹H NMR | Spectral data will show characteristic signals for the aromatic protons on the A and B rings, a singlet for the C2 proton of the isoflavone core, and distinct signals for the vinyl proton and gem-dimethyl groups of the prenyl side chain. |

| ¹³C NMR | The spectrum will display 20 carbon signals, including those for the carbonyl carbon (C4), aromatic carbons, and the five carbons of the prenyl group, confirming the complete carbon skeleton. |

Overview of Biological Activity and Significance

Licoisoflavone A is not merely a chemical curiosity; it possesses a range of biological activities that make it a compelling candidate for drug development. It is a known inhibitor of lipid peroxidation and exhibits significant antioxidant and antibacterial effects.[1][2] In the context of oncology, Licoisoflavone A has been shown to suppress gastric cancer growth by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, thereby inhibiting downstream cascades like PI3K/AKT and MEK/ERK.[9] This mechanism highlights its potential as a targeted anti-cancer agent.

Conclusion

Licoisoflavone A stands as a testament to the rich chemical diversity found in medicinal plants. From its discovery in the roots of licorice to its characterization as a potent bioactive molecule, its journey highlights the importance of natural product research. This guide has provided a detailed roadmap for its study, covering its natural origins, biosynthesis, and robust protocols for its isolation and identification. The methodologies presented herein are designed to be self-validating, ensuring that researchers can reliably obtain and characterize this promising isoflavone. As the scientific community continues to explore novel therapeutic strategies, the foundation of knowledge and the practical techniques detailed in this guide will be invaluable for unlocking the full therapeutic potential of Licoisoflavone A.

References

-

Pharmacological Activities of Licoisoflavone A and Licoisoflavone B. ResearchGate. [Link]

-

Comprehensive Summary of Pharmacological Activities of Licoisoflavone A... ResearchGate. [Link]

- Extraction and purification method of licoflavone.

-

Licoflavone A | C20H18O4 | CID 5319000. PubChem, National Institutes of Health. [Link]

-

Biosynthesis Pathway and Metabolism of Isoflavones. Encyclopedia.pub. [Link]

-

Licorice Flavonoids. Alzheimer's Drug Discovery Foundation. [Link]

-

Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids. Hindawi. [Link]

-

Licochalcone A: a review of its pharmacology activities and molecular mechanisms. Frontiers in Pharmacology. [Link]

-

Licoisoflavone A | C20H18O6 | CID 5281789. PubChem, National Institutes of Health. [Link]

-

The isoflavone biosynthetic pathway. ResearchGate. [Link]

-

Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. National Institutes of Health. [Link]

-

Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology. MDPI. [Link]

-

KEGG Isoflavonoid biosynthesis - Reference pathway. Kyoto Encyclopedia of Genes and Genomes. [Link]

-

Analytical Techniques for the Identification and Quantification of Flavonoids. ResearchGate. [Link]

-

Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI. [Link]

-

Glycyrrhiza, a commonly used medicinal herb: Review of species classification, pharmacology, active ingredient biosynthesis, and synthetic biology. National Institutes of Health. [Link]

-

Isolation and identification of flavonoids in licorice and a study of their inhibitory effects on tyrosinase. PubMed, National Institutes of Health. [Link]

-

Isoflavonoids – an overview of their biological activities and potential health benefits. National Institutes of Health. [Link]

-

Modern Analytical Techniques for Flavonoid Determination. OUCI. [Link]

-

Pharmacological Activities for Morus alba L., Focusing on the Immunostimulatory Property from the Fruit Aqueous Extract. MDPI. [Link]

-

Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges. National Institutes of Health. [Link]

-

Modern Analytical Techniques for Flavonoid Determination. ResearchGate. [Link]

-

Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry. National Institutes of Health. [Link]

-

Phytochemical Profiles of Different Mulberry (Morus sp.) Species from China. ResearchGate. [Link]

-

A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. National Institutes of Health. [Link]

-

Percy Lavon Julian. Wikipedia. [Link]

-

Modern analytical techniques for flavonoid determination. PubMed, National Institutes of Health. [Link]

-

Percy Julian. National Endowment for the Humanities. [Link]

-

Morus alba: a comprehensive phytochemical and pharmacological review. National Institutes of Health. [Link]

-

Isolation of naturally occurring novel isoflavonoids: an update. Royal Society of Chemistry. [Link]

-

Percy Lavon Julian. Science History Institute. [Link]

-

Extraction and Isolation Methods of Flavonoids. YouTube. [Link]

-

Percy Lavon Julian. American Chemical Society. [Link]

-

LC-UV-solid-phase extraction-NMR-MS combined with a cryogenic flow probe and its application to the identification of compounds present in Greek oregano. PubMed, National Institutes of Health. [Link]

-

HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon. Semantic Scholar. [Link]

-

LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. MDPI. [Link]

-

Spectral data of nicotabaflavonoidglycoside. National Institutes of Health. [Link]

-

Preparative isolation of isoflavones from soy and red clover. PubMed, National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Percy Lavon Julian - Wikipedia [en.wikipedia.org]

- 5. Percy Julian | National Endowment for the Humanities [neh.gov]

- 6. Percy Lavon Julian | Science History Institute [sciencehistory.org]

- 7. acs.org [acs.org]

- 8. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Licoisoflavone A | C20H18O6 | CID 5281789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. Licoflavone A | C20H18O4 | CID 5319000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Glycyrrhiza, a commonly used medicinal herb: Review of species classification, pharmacology, active ingredient biosynthesis, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. KEGG PATHWAY: Isoflavonoid biosynthesis - Reference pathway [kegg.jp]

- 19. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | MDPI [mdpi.com]

- 20. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation and identification of flavonoids in licorice and a study of their inhibitory effects on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LC-UV-solid-phase extraction-NMR-MS combined with a cryogenic flow probe and its application to the identification of compounds present in Greek oregano - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. Spectral data of nicotabaflavonoidglycoside - PMC [pmc.ncbi.nlm.nih.gov]

Licoisoflavone A Signaling Pathways: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Licoisoflavone A, a prenylated isoflavone primarily isolated from the roots of Glycyrrhiza species, has emerged as a molecule of significant interest in biomedical research. Its diverse pharmacological activities, including potent anticancer, cardioprotective, and anti-inflammatory effects, are underpinned by its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling cascades targeted by Licoisoflavone A. We will dissect the molecular mechanisms behind its inhibition of cancer progression through the VEGFR-2/MAPK and CDK2/Cyclin E1 axes, and its role in cardioprotection via Sirt3 activation. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Licoisoflavone A's mechanism of action, supported by detailed experimental protocols and data interpretation frameworks to facilitate further investigation and therapeutic development.

Introduction to Licoisoflavone A: A Pleiotropic Natural Compound

Licoisoflavone A is a natural flavonoid characterized by a 3-phenylchromen-4-one backbone with hydroxyl substitutions and a distinctive prenyl group.[1] This structure confers upon it the ability to interact with multiple protein targets within the cell, leading to a wide range of biological effects. Primarily sourced from licorice root, a staple in traditional medicine, modern scientific investigation has begun to systematically validate its therapeutic potential.[2][3] The compound has demonstrated significant efficacy in preclinical models of colorectal cancer, gastric cancer, and cardiac hypertrophy, making it a promising lead for novel drug discovery.[2][4][5] This guide focuses on the key signaling pathways that are central to these observed effects.

Anticancer Mechanisms: A Multi-Pronged Attack on Tumor Progression

Licoisoflavone A exerts its anticancer effects not by a single mechanism, but by concurrently disrupting several signaling pathways crucial for tumor growth, proliferation, and survival.

Targeting Angiogenesis and Proliferation: The VEGFR-2 Axis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that, upon activation by its ligand VEGF, orchestrates angiogenesis, cell proliferation, and migration.[2] Its overactivity is a hallmark of many aggressive cancers. Licoisoflavone A has been identified as a potent, direct inhibitor of VEGFR-2.[2][3]

Mechanism of Action: Studies have shown that Licoisoflavone A directly binds to the kinase domain of VEGFR-2, with a binding affinity (Kd) measured at approximately 142.38 nM.[2] This interaction inhibits the receptor's autophosphorylation, effectively blocking the initiation of downstream signaling. The consequences of this inhibition are profound, leading to the suppression of two major pro-survival pathways:

-

PI3K/Akt/mTOR Pathway: Inhibition of VEGFR-2 prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt, a central node for cell survival, growth, and proliferation.[2][6][7]

-

MEK/ERK (MAPK) Pathway: The Ras/Raf/MEK/ERK cascade, another key pathway downstream of VEGFR-2, is also blocked. This pathway is instrumental in transmitting proliferative signals from the cell membrane to the nucleus.[2][8]

The dual blockade of these pathways culminates in reduced cancer cell proliferation, diminished migratory and invasive capacity, and the induction of programmed cell death (apoptosis).[2]

Caption: Licoisoflavone A inhibits the VEGFR-2 signaling pathway.

Induction of Cell Cycle Arrest: The CDK2/Cyclin E1 Axis

The cell cycle is a tightly regulated process, and its dysregulation is a fundamental aspect of cancer. The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by Cyclin-Dependent Kinases (CDKs). Licoisoflavone A has been shown to induce G1/S phase arrest in colorectal cancer cells by specifically targeting the CDK2-Cyclin E1 complex.[4][9]

Mechanism of Action: The primary mechanism involves a direct interaction with CDK2. Licoisoflavone A not only inhibits the kinase activity of the CDK2/Cyclin E1 complex but also disrupts its formation.[9] This is achieved through a dual mechanism:

-

Direct CDK2 Inhibition: Licoisoflavone A binds to CDK2, allosterically inhibiting its catalytic function.

-

Upregulation of p27: The compound increases the expression of p27, a potent endogenous CDK inhibitor, which further sequesters and inactivates the CDK2/Cyclin E1 complex.[4][9]

The downstream consequence is the hypo-phosphorylation of the Retinoblastoma protein (Rb). In its active, hypo-phosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This effectively halts the cell cycle, preventing DNA replication and cell division.[4]

Caption: Licoisoflavone A induces G1/S cell cycle arrest.

Cardioprotective Signaling: Attenuation of Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. Licoisoflavone A has demonstrated significant potential in mitigating this condition by activating Sirtuin 3 (Sirt3), a crucial mitochondrial deacetylase.[3][5]

Mechanism of Action: Licoisoflavone A treatment leads to the upregulation of Sirt3 expression.[4][5] Sirt3 plays a vital role in maintaining mitochondrial health and function by deacetylating and activating numerous mitochondrial enzymes, including those involved in antioxidant defense like Manganese Superoxide Dismutase (MnSOD).[4] By activating Sirt3, Licoisoflavone A reduces mitochondrial acetylation and oxidative stress, key drivers of the hypertrophic response.[4] This intervention leads to a decrease in the expression of hypertrophic markers like atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP), ultimately blocking the pathological enlargement of cardiomyocytes.[4][5]

Caption: Licoisoflavone A activates Sirt3 to inhibit cardiac hypertrophy.

Data Synthesis and Summary

The multifaceted effects of Licoisoflavone A are summarized below, providing a clear overview of its impact on key signaling proteins and its in vitro efficacy.

Table 1: Summary of Licoisoflavone A Effects on Key Signaling Proteins

| Pathway | Target Protein | Effect of Licoisoflavone A | Observed Outcome | Cell/Model System | Reference(s) |

|---|---|---|---|---|---|

| VEGFR-2 Signaling | p-VEGFR-2 | Decrease | Inhibition of downstream signaling | MKN-45 Gastric Cancer Cells | [2] |

| p-Akt | Decrease | Inhibition of cell survival | MKN-45 Gastric Cancer Cells | [2] | |

| p-ERK | Decrease | Inhibition of proliferation | MKN-45 Gastric Cancer Cells | [2] | |

| Cell Cycle Control | CDK2 | Direct Inhibition, Downregulation | G1/S Phase Arrest | HCT116, SW480 Colorectal Cancer Cells | [4][9] |

| Cyclin E1 | Downregulation | G1/S Phase Arrest | HCT116, SW480 Colorectal Cancer Cells | [4][9] | |

| p27 | Upregulation | Inhibition of CDK2/Cyclin E1 | HCT116, SW480 Colorectal Cancer Cells | [4][9] | |

| p-Rb | Decrease | Blockade of E2F release | HCT116, SW480 Colorectal Cancer Cells | [4] | |

| Cardioprotection | Sirt3 | Upregulation / Activation | Deacetylation of mitochondrial proteins | Neonatal Rat Cardiomyocytes, H9c2 cells | [4][5] |

| | ANF, BNP | Decrease | Attenuation of hypertrophy | Phenylephrine-induced hypertrophic cells |[4] |

Table 2: In Vitro Efficacy of Licoisoflavone A

| Assay | Cell Line / Model | IC50 / Effective Concentration | Reference(s) |

|---|---|---|---|

| Lipid Peroxidation Inhibition | N/A | IC50: 7.2 μM | [4][10] |

| VEGFR-2 Kinase Inhibition | In vitro kinase assay | IC50: ~14.36 μM | [2] |

| Cell Proliferation (CRC) | HCT116, SW480 | 6.25 - 25 μM (Significant Inhibition) | [4] |

| Cell Proliferation (GC) | SGC-7901, MKN-45, MGC-803 | 6.25 - 100 μM (Dose-dependent inhibition) | [2] |

| PDE4 Inhibition | In vitro enzyme assay | IC50: 1.77 μM |[4] |

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, the following section details standardized protocols for investigating the signaling pathways modulated by Licoisoflavone A.

Investigating Protein Expression and Phosphorylation (Western Blotting)

This protocol is fundamental for validating the effect of Licoisoflavone A on the expression levels and activation state (via phosphorylation) of target proteins.

Causality: Measuring the phosphorylated forms of kinases like VEGFR-2, Akt, and ERK provides direct evidence of pathway inhibition. Conversely, observing increased levels of p27 or decreased levels of Cyclin E1 validates the proposed mechanism of cell cycle arrest.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116, MKN-45) at a density of 1x10^6 cells per 60mm dish. Allow cells to adhere overnight. Treat with varying concentrations of Licoisoflavone A (e.g., 0, 5, 10, 25 µM) for a specified time (e.g., 24 or 48 hours).

-

Lysis: Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse cells on ice using 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA Protein Assay Kit.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per well onto a 4-20% Tris-glycine gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR-2, anti-Akt, anti-p-ERK, anti-CDK2, anti-p27, anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Assessing Cell Cycle Distribution (Flow Cytometry)

This protocol allows for the precise quantification of cells in each phase of the cell cycle, providing definitive evidence of cell cycle arrest.

Causality: An accumulation of cells in the G1 phase, coupled with a reduction in the S phase population, directly demonstrates the G1/S arrest induced by Licoisoflavone A.

Step-by-Step Protocol:

-

Cell Treatment: Seed 5x10^5 cells in a 6-well plate and treat with Licoisoflavone A as described above for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

-

Fixation: Discard the supernatant and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in G1, S, and G2/M phases.

Caption: General experimental workflow for pathway analysis.

Conclusion and Future Directions

Licoisoflavone A is a compelling natural product that exerts potent anticancer and cardioprotective effects by modulating specific and critical signaling pathways. Its ability to dually inhibit the VEGFR-2 and CDK2 axes in cancer provides a strong rationale for its development as a multi-targeted therapeutic agent. Furthermore, its unique mechanism of activating Sirt3 to combat cardiac hypertrophy opens new avenues for treating heart disease.

Future research should focus on:

-

In-depth Anti-inflammatory Studies: While isoflavones are known anti-inflammatory agents, detailed studies are needed to confirm and characterize the specific effects of Licoisoflavone A on pathways like NF-κB.[11][12]

-

In Vivo Efficacy and Pharmacokinetics: Rigorous animal studies are required to validate the in vitro findings, establish optimal dosing, and assess the pharmacokinetic and safety profiles of the compound.

-

Combination Therapies: Investigating the synergistic potential of Licoisoflavone A with existing chemotherapies or targeted agents could lead to more effective and less toxic cancer treatment regimens.

-

Lead Optimization: Medicinal chemistry efforts could use the Licoisoflavone A scaffold to design novel derivatives with enhanced potency, selectivity, and drug-like properties.

The continued exploration of Licoisoflavone A holds significant promise for the development of next-generation therapies for some of the most challenging human diseases.

References

-

Gong, H., Jin, X., Leng, G., et al. (2022). Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Wang, L., Fan, Z., Mao, Y., et al. (2025). Licoisoflavone A inhibits colorectal cancer cell proliferation through targeting CDK2-Cyclin E1 axis-mediated cell cycle transition. Biochemical Pharmacology. [Link]

-

Chen, S., Gao, J., Liu, K., et al. (2020). Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo. Molecules. [Link]

-

Xue, J., Xie, W., Yuan, W., et al. (2018). Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. Oncology Letters. [Link]

-

Zhang, Y., Wu, S., & Li, X. (2024). Licochalcone A: a review of its pharmacology activities and molecular mechanisms. Frontiers in Pharmacology. [Link]

-

Wang, J., Farag, M. A., Li, C., et al. (2020). Licoflavanone exerts anticancer effects on human nasopharyngeal cancer cells via caspase activation, suppression of cell. Tropical Journal of Pharmaceutical Research. [Link]

-

ResearchGate. Effects of Lico A on the NF-κB and Wnt/β-catenin signaling pathways. [Link]

-

Tang, Q., Li, G., Wei, X., et al. (2023). Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer. Oncology Reports. [Link]

-

Zhang, Y., Wu, S., & Li, X. (2024). Licochalcone A: a review of its pharmacology activities and molecular mechanisms. Frontiers in Pharmacology. [Link]

-

Tang, Q., Li, G., Wei, X., et al. (2023). Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lun. Semantic Scholar. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. licoisoflavone A | Ligand page. [Link]

-

Wang, Y., Zhang, Y., Chen, Y., et al. (2020). High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3. Phytomedicine. [Link]

-

Uddin, S., Mir, H., Al-Rashida, M., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. International Journal of Molecular Sciences. [Link]

-

Sarkar, F. H., & Li, Y. (2006). Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways. Clinical Cancer Research. [Link]

-

Ren, G., & Chung, S. (2014). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. [Link]

-

Ahmad, A., Biersack, B., Li, Y., et al. (2013). Deregulation of PI3K/Akt/mTOR Signaling Pathways by Isoflavones and Its Implication in Cancer Treatment. Current Cancer Drug Targets. [Link]

-

Jin, X., Ma, J., Zuo, H., et al. (2021). Licochalcone A inhibits proliferation and promotes apoptosis of colon cancer cell by targeting programmed cell death-ligand 1 via the NF-κB and Ras/Raf/MEK pathways. Journal of Ethnopharmacology. [Link]

-

Pan, M. H., Lai, C. S., & Ho, C. T. (2010). Isoflavones: Anti-Inflammatory Benefit and Possible Caveats. Nutrients. [Link]

-

Kubatka, P., Kello, M., Kajo, K., et al. (2021). Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine. EPMA Journal. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5281789, Licoisoflavone A. [Link]

-

Sarkar, F. H., & Li, Y. (2006). Induction of cancer cell death by isoflavone: the role of multiple signaling pathways. Clinical Cancer Research. [Link]

-

ResearchGate. The NF-κB pathway as a potential molecular target of isoflavones. Simplified scheme of oxidant. [Link]

-

Lee, J. Y., Kim, Y. J., Kim, H. J., et al. (2010). Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Human Metabolome Database. Showing metabocard for Licoisoflavone A (HMDB0034125). [Link]

-

Almatroodi, S. A., Almatroudi, A., Alsahli, M. A., et al. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. Pharmacognosy Magazine. [Link]

-

Al-Yasari, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research. [Link]

-

Zhang, Y. L., Guan, L. S., Wang, R. L., et al. (2017). Anti-ulcer effect and potential mechanism of licoflavone by regulating inflammation mediators and amino acid metabolism. Journal of Ethnopharmacology. [Link]

-

Marzocchella, L., Fantini, C., Benvenuto, M., et al. (2021). Pleiotropic Effects of Isoflavones in Inflammation and Chronic Degenerative Diseases. International Journal of Molecular Sciences. [Link]

-

Al-Hussain, K., & El-Shishtawy, R. M. (2023). Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach. Molecules. [Link]

-

Yahfoufi, N., Alsadi, N., Jambi, M., & Matar, C. (2018). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Molecules. [Link]

-

Aryal, P., Kim, K., & Karka, S. B. (2023). Anti-inflammatory activities of flavonoid derivates. Heliyon. [Link]

-

Kim, S. W., Kim, C. E., & Kim, M. H. (2011). Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells. Biochemical and Biophysical Research Communications. [Link]

-

ResearchGate. (a) The flavonoids suppressed the activation of MAPK signaling pathway. [Link]

-

Newman, D. J., & Cragg, G. M. (2022). Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer. Molecules. [Link]

-

Park, S., Lee, H. G., Green, K. J., et al. (2022). Calycosin, a Common Dietary Isoflavonoid, Suppresses Melanogenesis through the Downregulation of PKA/CREB and p38 MAPK Signaling Pathways. International Journal of Molecular Sciences. [Link]

-

Kim, T., Koppula, S., Kim, C. G., et al. (2023). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. Nutrients. [Link]

-

Kim, T., Koppula, S., Kim, C. G., et al. (2023). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential. Nutrients. [Link]

Sources

- 1. Licoisoflavone A | C20H18O6 | CID 5281789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High content screening identifies licoisoflavone A as a bioactive compound of Tongmaiyangxin Pills to restrain cardiomyocyte hypertrophy via activating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 9. Licoisoflavone A inhibits colorectal cancer cell proliferation through targeting CDK2-Cyclin E1 axis-mediated cell cycle transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Licoisoflavone A | MRP | TargetMol [targetmol.com]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

Licoisoflavone A: A Technical Guide to a Novel Sirtuin 3 (SIRT3) Activator for Mitochondrial Health

Abstract: Sirtuin 3 (SIRT3), the primary mitochondrial NAD⁺-dependent protein deacetylase, has emerged as a critical regulator of mitochondrial function, energy metabolism, and cellular stress response. Its activation is a promising therapeutic strategy for a range of age-related and metabolic diseases. This technical guide provides an in-depth exploration of Licoisoflavone A, a natural isoflavone, as a potential direct activator of SIRT3. We synthesize the current evidence, present a logical framework for its validation, and provide detailed, field-proven protocols for researchers and drug development professionals to investigate its mechanism of action. This document details the necessary biochemical and cell-based assays to rigorously assess the interaction between Licoisoflavone A and SIRT3 and to characterize its downstream effects on mitochondrial health.

Introduction: The Therapeutic Promise of Targeting SIRT3

The sirtuin family of proteins, NAD⁺-dependent deacetylases, are key regulators of cellular health and longevity.[1] Among the seven mammalian sirtuins, SIRT3 is uniquely localized within the mitochondrial matrix, a hub of cellular energy production and metabolic signaling.[2][3] Here, SIRT3 orchestrates the activity of numerous enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain (ETC) through deacetylation.[2][4]

By deacetylating and activating key mitochondrial proteins, SIRT3 enhances ATP production, reduces the generation of harmful reactive oxygen species (ROS), and promotes mitochondrial homeostasis.[4][5] A decline in SIRT3 activity is associated with a host of pathologies, including metabolic syndromes, cardiovascular diseases like cardiac hypertrophy, neurodegenerative disorders, and age-related decline.[2][6] Consequently, the identification of small-molecule activators of SIRT3 is an area of intense therapeutic interest. Natural products, with their vast structural diversity, represent a rich source for such modulators.[1][7]

Licoisoflavone A, an isoflavone derived from the roots of Glycyrrhiza species (licorice), has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[8][9] Recent high-content screening has identified Licoisoflavone A as a compound that can restrain cardiomyocyte hypertrophy, a therapeutic effect attributed to its positive regulation of SIRT3 expression and activity.[10][11] This initial finding provides a compelling rationale for a deeper, mechanistic investigation into Licoisoflavone A as a direct SIRT3 activator.

This guide outlines a comprehensive, multi-tiered experimental approach to validate this hypothesis, moving from direct enzymatic activity to target engagement within the cell and culminating in the assessment of downstream physiological effects on mitochondrial function.

The SIRT3 Signaling Pathway and Licoisoflavone A

SIRT3's primary role is to remove acetyl groups from lysine residues on mitochondrial proteins, a process that requires NAD⁺ as a co-substrate. This deacetylation typically activates the target protein. A key target is Manganese Superoxide Dismutase (MnSOD), the primary mitochondrial antioxidant enzyme. By deacetylating MnSOD, SIRT3 enhances its ability to scavenge superoxide radicals, thus mitigating oxidative stress.[12][13] Licoisoflavone A is hypothesized to bind to SIRT3, enhancing its catalytic efficiency and triggering this protective cascade.

Fig 1. Hypothesized SIRT3 activation by Licoisoflavone A.

Experimental Validation Workflow